
Methylphenidate-D9
Overview
Description
Methylphenidate-D9 is a deuterated form of methylphenidate, a central nervous system stimulant commonly used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy . The deuterium substitution in this compound is intended to improve the pharmacokinetic properties of the compound, potentially leading to a longer duration of action and reduced side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylphenidate-D9 involves the incorporation of deuterium atoms into the methylphenidate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . One common approach is to start with deuterated piperidine and react it with deuterated phenylacetyl chloride under controlled conditions to form the deuterated intermediate . This intermediate is then further processed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity . The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methylphenidate-D9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield deuterated ritalinic acid, while reduction can produce deuterated alcohol derivatives .
Scientific Research Applications
Methylphenidate-D9 has a wide range of scientific research applications, including:
Mechanism of Action
Methylphenidate-D9 exerts its effects by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and improved attention and focus in individuals with ADHD . The deuterium substitution may also affect the metabolic stability and half-life of the compound, potentially leading to prolonged therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: The non-deuterated form, widely used in the treatment of ADHD.
Dexmethylphenidate: An enantiomer of methylphenidate with similar pharmacological properties.
Ethylphenidate: A derivative with an ethyl group instead of a methyl group, used recreationally and in research.
Uniqueness
Methylphenidate-D9 is unique due to the presence of deuterium atoms, which can enhance the pharmacokinetic properties of the compound. This can lead to a longer duration of action, reduced side effects, and potentially improved therapeutic outcomes compared to non-deuterated methylphenidate .
Properties
CAS No. |
1219908-85-6 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
242.366 |
IUPAC Name |
methyl 2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/i5D2,6D2,9D2,10D2,12D |
InChI Key |
DUGOZIWVEXMGBE-DNIAVSQBSA-N |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Synonyms |
Methylphenidate-D9 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

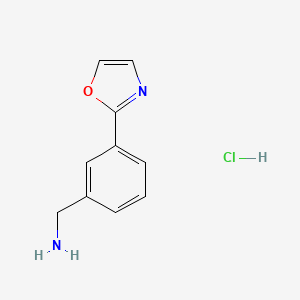

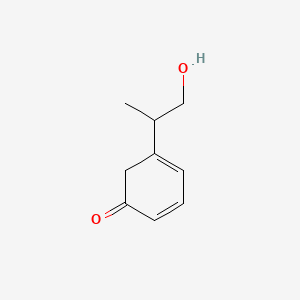
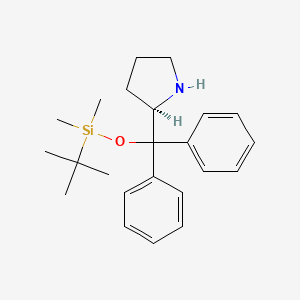



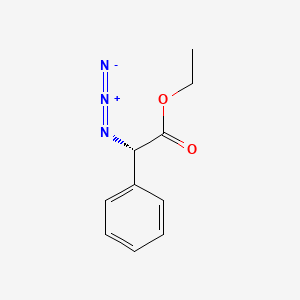
![Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B596022.png)
![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B596023.png)
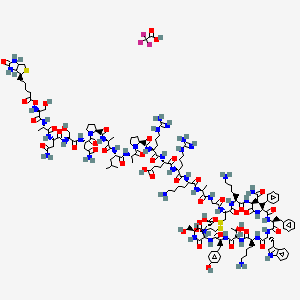
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)
